molecular formula C8H6BrFN2O2 B2796437 (E)-N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide CAS No. 1416013-61-0

(E)-N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide

Cat. No.: B2796437
CAS No.: 1416013-61-0
M. Wt: 261.05
InChI Key: HLZHTUFBFQRGJK-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide is a useful research compound. Its molecular formula is C8H6BrFN2O2 and its molecular weight is 261.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Pesticides and Chemical Synthesis

A study by Olszewska, Pikus, and Tarasiuk (2008) focused on the characterization of new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including similar compounds with potential as pesticides, through X-ray powder diffraction. This research highlights the importance of such compounds in agricultural applications, showcasing the structural determination crucial for developing new pesticides (E. Olszewska, S. Pikus, & B. Tarasiuk, 2008).

Chemoselective Synthesis

Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase, focusing on optimizing the process for synthesizing N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. This study demonstrates the compound's relevance in facilitating efficient, selective synthesis processes, emphasizing its role in pharmaceutical manufacturing (Deepali B Magadum & G. Yadav, 2018).

Pharmacological Research

Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide with significant anti-inflammatory activity. This investigation into the compound's derivatives provides insights into the structural requirements for pharmacological activity, contributing to the development of new anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013).

Antioxidant Activity Evaluation

Gopi and Dhanaraju (2020) conducted a study on synthesizing novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives to evaluate their antioxidant activity. This work underscores the utility of these compounds in developing new antioxidant agents, with certain derivatives exhibiting significant activity. This research points to the potential therapeutic applications of such compounds in combating oxidative stress-related diseases (C. Gopi & M. Dhanaraju, 2020).

Properties

IUPAC Name

(2E)-N-(3-bromo-2-fluorophenyl)-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2O2/c9-5-2-1-3-6(8(5)10)12-7(13)4-11-14/h1-4,14H,(H,12,13)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZHTUFBFQRGJK-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)NC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Br)F)NC(=O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.